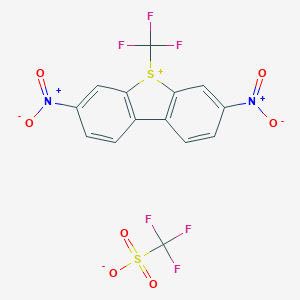
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Trifluoromethanesulfonic acid and its derivatives are known to be involved in various chemical reactions. For instance, trifluoromethanesulfonic acid acts as a catalyst for esterification reactions . Trifluoromethyl phenyl sulfone, a related compound, has been used as a trifluoromethyl radical precursor in reactions involving arylthiolate anions .Orientations Futures
The development of new synthetic methodologies for fluorinated compounds, including those containing the trifluoromethoxy group, is a rapidly advancing area of research . This is due to the unique properties of fluorinated compounds, which make them valuable in the development of advanced materials, agrochemicals, and pharmaceuticals .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate involves the reaction of 3,7-dinitrodibenzothiophene with trifluoromethylsulfonyl chloride followed by reaction with sodium trifluoromethanesulfonate.", "Starting Materials": [ "3,7-dinitrodibenzothiophene", "trifluoromethylsulfonyl chloride", "sodium trifluoromethanesulfonate", "dimethylformamide", "chloroform", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,7-dinitrodibenzothiophene (1.5 g) in dimethylformamide (20 mL) and add trifluoromethylsulfonyl chloride (1.5 mL). Stir the mixture at room temperature for 12 hours.", "Step 2: Add chloroform (50 mL) to the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water (50 mL) and dry over sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in chloroform (20 mL). Add sodium trifluoromethanesulfonate (2.0 g) to the solution and stir at room temperature for 12 hours.", "Step 4: Wash the resulting precipitate with chloroform (2 x 20 mL) and dry under vacuum to obtain the desired product (1.6 g).", "Step 5: To obtain the trifluoromethanesulfonate salt, dissolve the product in water (20 mL) and add hydrochloric acid (2 mL) followed by sodium hydroxide (2 mL). Filter the resulting precipitate and wash with water (10 mL) to obtain the salt form of the product (1.2 g)." ] } | |
Numéro CAS |
129922-37-8 |
Nom du produit |
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate |
Formule moléculaire |
C14H6F6N2O7S2 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
3,7-dinitro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F3N2O4S.CHF3O3S/c14-13(15,16)23-11-5-7(17(19)20)1-3-9(11)10-4-2-8(18(21)22)6-12(10)23;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
RNOLRSQVOBCKGG-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



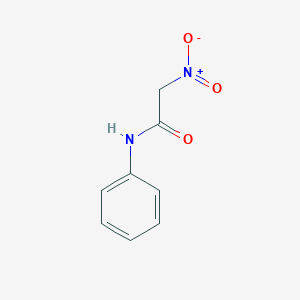
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)



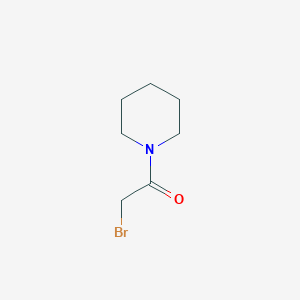
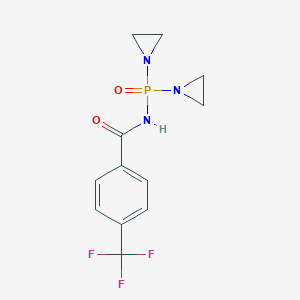

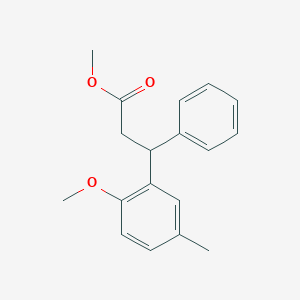


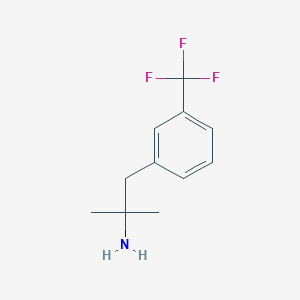

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)